molecular formula C13H14N2O3 B13831918 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-dimethylpropanamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B13831918
M. Wt: 246.26 g/mol
InChI Key: PIDPCPYDJFWXQJ-UHFFFAOYSA-N
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Description

N-(Boc-amino)phthalimide: is a chemical compound that features a phthalimide group attached to an amino group, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(Boc-amino)phthalimide typically involve large-scale synthesis using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, NaH, NaNH2

Major Products:

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkyl phthalimides.

Scientific Research Applications

Chemistry: N-(Boc-amino)phthalimide is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

Biology and Medicine: In biological research, N-(Boc-amino)phthalimide is used in the synthesis of various bioactive molecules and pharmaceuticals. Its role in protecting amine groups makes it essential in the development of peptide-based drugs .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of N-(Boc-amino)phthalimide primarily involves the protection of amine groups. The Boc group is electron-withdrawing, which decreases the electron density on the nitrogen atom, making it less reactive. This protection is crucial during multi-step synthesis processes to prevent unwanted reactions .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonylamino)phthalimide
  • N′-Boc-N,N-phthaloylhydrazine
  • Phthalimide

Uniqueness: N-(Boc-amino)phthalimide stands out due to its dual protection mechanism, which offers enhanced stability and selectivity in synthetic applications. Compared to other similar compounds, it provides a balance between stability and ease of removal, making it highly versatile in various chemical processes .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18)

InChI Key

PIDPCPYDJFWXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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